![molecular formula C15H17NO3 B6179191 tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate CAS No. 2639451-17-3](/img/no-structure.png)
tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate
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Description
The compound “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” has a molecular weight of 263.34 and is a white to off-white solid . Another related compound, “tert-butyl (2- (oxiran-2-yl)ethyl)carbamate”, has a molecular weight of 187.24 and is a liquid .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups often involves the use of this simple hydrocarbon moiety in chemical transformations . A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The InChI code for “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” is 1S/C15H21NO3/c1-15 (2,3)19-14 (17)16-12 (13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3, (H,16,17)/t12-,13-/m1/s1 .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Physical And Chemical Properties Analysis
The compound “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” is a white to off-white solid . Another related compound, “tert-butyl (2- (oxiran-2-yl)ethyl)carbamate”, is a liquid .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate involves the reaction of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting product is then deprotected using acid to yield the final compound.", "Starting Materials": [ "tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate", "epichlorohydrin", "base", "acid" ], "Reaction": [ "Step 1: Add tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate and epichlorohydrin to a reaction flask.", "Step 2: Add a base, such as potassium carbonate, to the reaction flask and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent, such as dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.", "Step 5: Add acid, such as hydrochloric acid, to the crude product and stir at room temperature for several hours.", "Step 6: Quench the reaction with water and extract the product with an organic solvent, such as ethyl acetate.", "Step 7: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate." ] } | |
CAS RN |
2639451-17-3 |
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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